N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, a methoxy group, a methyl group, and a pyrrolidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including:
Formation of the sulfonamide core: This can be achieved through the reaction of a suitable sulfonyl chloride with an amine.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the sulfonamide.
Methoxylation and methylation: These steps can be carried out using appropriate methylating agents such as methyl iodide in the presence of a base.
Incorporation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamides such as sulfamethoxazole and sulfasalazine.
Sulfamethoxazole: Known for its antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
- The presence of the pyrrolidine ring and the specific substitution pattern on the benzene ring make this compound unique compared to other sulfonamides. This unique structure can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-14-19(10-11-20(17)27-2)28(25,26)23(15-18-8-4-3-5-9-18)16-21(24)22-12-6-7-13-22/h3-5,8-11,14H,6-7,12-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOOXXFNGNION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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